molecular formula C43H72O11 B13798634 Narasin from Streptomyces auriofaciens

Narasin from Streptomyces auriofaciens

Cat. No.: B13798634
M. Wt: 765.0 g/mol
InChI Key: VHKXXVVRRDYCIK-CEUFFSKQSA-N
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Description

Discovery and Historical Context of Narasin (B1676957)

Narasin was first identified and characterized as a novel polyether antibiotic produced by a strain of Streptomyces aureofaciens. nih.gov Its discovery was detailed in scientific literature around 1977. google.com The isolation process involves organic solvent extraction and purification using silica (B1680970) gel chromatography. nih.gov Early research highlighted its in vitro activity against gram-positive bacteria, anaerobic bacteria, and certain fungi. nih.govgoogle.com A significant application that emerged from its discovery was its effectiveness as an anticoccidial agent in poultry, protecting chickens from coccidial infections. nih.govresearchgate.net Narasin is composed of several factors, with Narasin A being the principal component (approximately 96%), accompanied by smaller amounts of Narasin B, D, and I. fao.org

Taxonomic Classification and Ecophysiology of Streptomyces auriofaciens

Streptomyces aureofaciens is a species of filamentous bacteria belonging to the phylum Actinobacteria. iiab.meusda.gov The first strain of this species was isolated from a soil sample at Sanborn Field on the University of Missouri campus. iiab.me Like other members of the Streptomyces genus, it is a Gram-positive, aerobic bacterium with a high GC content in its genome. wikipedia.orgijabbr.com

Taxonomic Classification of Streptomyces aureofaciens

Taxonomic Rank Classification
Domain Bacteria
Phylum Actinobacteria
Class Actinomycetes
Order Kitasatosporales
Family Streptomycetaceae
Genus Streptomyces
Species Streptomyces aureofaciens

Data sourced from references usda.govdsmz.degbif.org

The ecophysiology of Streptomyces aureofaciens is characteristic of its genus. These bacteria are predominantly found in soil and decaying vegetation, where they play a crucial role in the decomposition of organic matter, such as cellulose (B213188) and chitin. nih.govbritannica.com They contribute to the distinct "earthy" smell of soil through the production of a volatile metabolite called geosmin. wikipedia.org Streptomyces grow as a network of branching filaments known as a mycelium, which penetrates the substrate to absorb nutrients. cshmonographs.org For dispersal, they produce spores, often on specialized aerial hyphae. wikipedia.orgcshmonographs.org This complex life cycle, involving morphological differentiation, is coordinated with the production of a vast array of secondary metabolites, including many clinically useful antibiotics. wikipedia.orgcshmonographs.orgnih.gov The production of these compounds is thought to provide a competitive advantage by inhibiting the growth of other microorganisms in their environment. cshmonographs.orgresearchgate.net

Genetic Resources and Available Strains of Streptomyces auriofaciens for Narasin Production

The production of narasin is linked to specific strains of Streptomyces aureofaciens. The biosynthesis of complex secondary metabolites like narasin is encoded by sets of genes organized into biosynthetic gene clusters (BGCs). researchgate.netnih.gov In Streptomyces, these clusters are often located on the "arms" of the linear chromosome and contain the genes for enzymes like polyketide synthases (PKS) that are central to building the molecule's carbon skeleton. nih.gov

Several strains of S. aureofaciens have been identified as narasin producers and are utilized in fermentation processes. While this species is also known for producing other antibiotics like tetracycline (B611298) and chlortetracycline, specific strains are cultivated for narasin production. nih.govnih.gov The genome of S. aureofaciens ATCC 10762 has been sequenced, providing insights into the genetic makeup of this species, although this particular strain is primarily noted for tetracycline production. nih.gov However, the availability of genomic data facilitates the exploration and engineering of BGCs to potentially enhance the production of desired compounds. researchgate.netdtu.dk

Known Narasin-Producing Strains of Streptomyces aureofaciens

Strain Designation Reference
NRRL 5758 google.com
NRRL 8092 fao.orggoogle.com

Data sourced from references fao.orggoogle.com

In addition to S. aureofaciens, a patent describes the use of a strain classified as Streptomyces lydicus (NRRL 12034) for narasin production. google.com

Properties

Molecular Formula

C43H72O11

Molecular Weight

765.0 g/mol

IUPAC Name

(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid

InChI

InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32?,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1

InChI Key

VHKXXVVRRDYCIK-CEUFFSKQSA-N

Isomeric SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O

Origin of Product

United States

Narasin Biosynthesis and Bioengineering

Elucidation of the Narasin (B1676957) Biosynthetic Pathway

The biosynthesis of narasin is a complex process involving the assembly of a polyketide chain followed by a series of enzymatic modifications. Understanding this pathway is crucial for developing strategies to improve narasin production.

Precursor Incorporation Studies in Streptomyces aureofaciens

Early investigations into the narasin biosynthetic pathway utilized isotopically labeled precursors to trace the origin of the carbon and oxygen atoms within the narasin molecule. Feeding experiments with [1-¹³C, ¹⁸O₂]-labeled acetate (B1210297) and butyrate, followed by analysis of the resulting narasin, have provided significant insights into the building blocks of this complex molecule. These studies have been instrumental in confirming the polyketide origin of narasin and in elucidating the mechanisms of its intricate ring formations.

Enzymology of Polyether Ionophore Assembly

The assembly of the narasin backbone is carried out by a type I modular polyketide synthase (PKS). This large, multifunctional enzyme complex facilitates the sequential condensation of small carboxylic acid units, such as acetate and propionate, to form the polyketide chain. A key feature of polyether biosynthesis is the subsequent oxidative cyclization of this chain. This process is catalyzed by specific enzymes, including epoxidases and epoxide hydrolases. The epoxidases introduce epoxide groups at specific positions on the polyketide backbone, which are then opened by epoxide hydrolases to initiate a cascade of cyclization reactions, forming the characteristic cyclic ether rings of narasin. The stereochemistry of these rings is tightly controlled by the enzymatic machinery.

Genetic Basis of Narasin Biosynthesis

The enzymatic machinery responsible for narasin production is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of this BGC are fundamental to understanding and manipulating narasin biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

While a detailed and publicly available analysis of the complete narasin biosynthetic gene cluster from Streptomyces aureofaciens is not extensively documented in the readily accessible scientific literature, the general organization of polyether BGCs provides a framework for its likely structure. Typically, such clusters contain the genes for the large modular PKS enzymes, as well as genes encoding the necessary tailoring enzymes like epoxidases, epoxide hydrolases, and enzymes for the biosynthesis of precursor units. The identification of such a cluster is often achieved through genome mining approaches, looking for sequences with homology to known PKS and other biosynthesis-related genes.

Regulation of Narasin Biosynthesis Gene Expression

The expression of the narasin biosynthetic genes is tightly regulated, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase of growth. The regulation of secondary metabolite production in Streptomyces is complex and often involves a hierarchical network of regulatory proteins. This can include pathway-specific regulators located within the BGC, which directly control the expression of the biosynthetic genes, as well as global regulators that respond to nutritional and environmental signals. While specific transcription factors directly controlling the narasin BGC in S. aureofaciens have not been extensively reported, it is likely that Streptomyces antibiotic regulatory proteins (SARPs) and other well-characterized regulatory families play a role.

Strain Improvement and Metabolic Engineering for Enhanced Narasin Production

Efforts to increase the yield of narasin from Streptomyces aureofaciens have focused on both classical strain improvement techniques and modern metabolic engineering strategies.

Traditional strain improvement methods often involve random mutagenesis using chemical or physical mutagens, followed by screening for higher-producing variants. This approach has historically been successful in increasing the titers of many industrial antibiotics.

Metabolic engineering offers a more targeted approach to enhancing narasin production. These strategies can include:

Overexpression of positive regulatory genes: Increasing the expression of genes that activate the narasin BGC can lead to higher production levels.

Deletion of negative regulatory genes: Removing genes that repress narasin biosynthesis can relieve this inhibition and boost yields.

Increasing precursor supply: Engineering the primary metabolism of S. aureofaciens to channel more of the essential building blocks, such as acetyl-CoA and propionyl-CoA, towards narasin biosynthesis can significantly improve productivity.

Optimization of fermentation conditions: Modifying the growth medium and culture conditions can also have a profound impact on narasin production.

Classical Mutagenesis and Selection Strategies

Classical strain improvement through random mutagenesis followed by selection has been a cornerstone of enhancing antibiotic production in industrial microbiology. researchgate.net This approach does not require detailed knowledge of the organism's genetic makeup and has been successfully applied to various Streptomyces species to boost the yield of secondary metabolites. The primary methods involve exposing microbial populations to mutagens, such as ultraviolet (UV) radiation or chemical agents, to induce random genetic mutations. researchgate.net

Commonly used chemical mutagens for Streptomyces include N-methyl-N'-nitro-N-nitrosoguanidine (NTG), a potent alkylating agent that can induce high frequencies of mutations. nih.gov The process typically involves exposing a population of S. aureofaciens spores or mycelia to a mutagen at a dose that results in a significant but not complete kill rate. The surviving population, which contains a variety of random mutations, is then screened for individuals exhibiting enhanced narasin production. This screening process is often laborious, requiring the cultivation and analysis of numerous individual clones to identify "high-producer" strains.

While specific data on the application of these techniques to narasin production is not extensively detailed in publicly available literature, the principles are well-established within the field of antibiotic production. For instance, similar mutagenesis strategies have led to significant increases in the yield of other polyketide antibiotics produced by Streptomyces.

Table 1: Examples of Yield Improvement in Streptomyces through Classical Mutagenesis

Antibiotic Streptomyces Species Mutagenesis Method Yield Improvement
Natamycin S. natalensis UV-ARTP-DES compound mutation 86.36% increase
Antibiotic SL101 Streptomyces sp. UV radiation and hydroxylamine (B1172632) hydrochloride 160-180% increase

This table presents data from analogous antibiotic production to illustrate the potential of classical mutagenesis, due to the limited availability of specific data for narasin.

Genetic Manipulation of Streptomyces auriofaciens for Increased Yields

With advancements in molecular biology, more targeted genetic manipulation techniques have been employed to enhance antibiotic production in Streptomyces. nih.govnih.govnih.gov These strategies, collectively known as metabolic engineering, involve the rational modification of an organism's genetic material to reroute metabolic pathways towards the desired product. nih.govresearchgate.net For narasin production in S. aureofaciens, this can involve several key approaches:

Overexpression of Biosynthetic Genes: The genes responsible for narasin biosynthesis are organized in a biosynthetic gene cluster (BGC). Increasing the expression of key genes within this cluster, particularly regulatory genes or those encoding rate-limiting enzymes, can lead to a significant increase in the final product yield.

Enhancing Precursor Supply: The biosynthesis of narasin, a polyketide, is dependent on the availability of precursor molecules derived from primary metabolism, such as acetyl-CoA and malonyl-CoA. Genetic modifications to increase the intracellular pools of these precursors can significantly boost narasin production. This can be achieved by overexpressing genes involved in their synthesis or by deleting genes of competing metabolic pathways that also utilize these precursors. researchgate.netnih.gov

Deletion of Competing Pathways: Streptomyces genomes often contain multiple BGCs for various secondary metabolites. Deleting the BGCs of non-target compounds can redirect cellular resources and precursors towards the biosynthesis of the desired product, such as narasin. nih.gov

While specific examples of these genetic manipulations being applied to narasin production in S. aureofaciens are not widely reported, studies on other Streptomyces species producing similar compounds demonstrate the effectiveness of these strategies. For example, in the production of the flavonoid naringenin (B18129) in Streptomyces albidoflavus, a combination of deleting competing BGCs and expressing a malonate transporter to increase malonyl-CoA supply led to a remarkable 375-fold increase in yield. nih.govuniovi.es Similarly, the production of doramectin (B1670889) in Streptomyces avermitilis was significantly enhanced by deleting competing polyketide synthase gene clusters and overexpressing a CoA ligase involved in precursor activation. mdpi.com

**Table 2: Genetic Engineering Strategies for Enhancing Polyketide Production in *Streptomyces***

Strategy Target Compound Host Organism Genetic Modification Reported Yield Increase
Deletion of Competing BGCs & Precursor Supply Enhancement Naringenin S. albidoflavus Deletion of 3 native BGCs, expression of MatBC, duplication of naringenin BGC 375-fold
Deletion of Competing BGCs & Precursor Activation Doramectin S. avermitilis Deletion of 3 PKS gene clusters, overexpression of FadD17 ~260%

This table provides examples from other polyketide biosynthesis pathways to illustrate the potential of genetic engineering for narasin production.

Heterologous Expression of Narasin BGCs

Heterologous expression, the transfer and expression of a BGC from its native producer into a more amenable host organism, is a powerful strategy for producing natural products. frontiersin.org This approach can overcome limitations of the native producer, such as slow growth or genetic intractability. For narasin, this would involve cloning its BGC from S. aureofaciens and introducing it into a well-characterized and easily manipulated host, such as Streptomyces lividans or Streptomyces coelicolor.

However, the heterologous expression of large BGCs, particularly those for polyketides like narasin, presents significant challenges:

Large Size of BGCs: Polyketide BGCs can be very large, often exceeding 100 kilobases, which makes their cloning and transfer technically challenging.

Codon Usage and GC Content: Differences in codon usage and the high GC content of Streptomyces DNA can lead to inefficient transcription and translation in a heterologous host.

Precursor and Cofactor Availability: The heterologous host must be able to supply the necessary precursor molecules and cofactors required for the biosynthetic pathway to function optimally.

Regulatory Incompatibilities: The regulatory elements within the BGC may not be recognized or function correctly in a different host, leading to poor or no expression.

Despite these challenges, successful heterologous expression of other complex polyketide BGCs has been achieved, often requiring significant engineering of the host strain to optimize for the production of the target compound. To date, there is a lack of specific reports on the successful heterologous expression of the narasin BGC, suggesting that it may be a particularly challenging endeavor.

Molecular Mechanisms of Narasin Action

Ionophoric Activity and Cation Selectivity

Narasin (B1676957) is classified as a carboxylic ionophore, a group of lipid-soluble molecules that can transport ions across biological membranes. Its activity is centered on its ability to bind with specific cations and facilitate their movement down their electrochemical gradients.

Mechanisms of Monovalent Cation Transport Across Biological Membranes

Narasin facilitates the transport of monovalent cations, such as potassium (K+) and sodium (Na+), across lipid bilayers like the cell membrane and mitochondrial membranes. nih.govnih.gov The mechanism involves Narasin acting as a mobile carrier. One molecule of Narasin binds with one metal ion to form a charge-neutral, lipid-soluble complex. nih.gov This complex can then diffuse from one side of the membrane to the other. Upon reaching the other side, the complex dissociates, releasing the cation and freeing the Narasin molecule to return to the original side to transport another ion.

This transport process is highly selective. Studies using nuclear magnetic resonance (NMR) spectroscopy on phospholipid vesicles have shown that the transport of potassium ions by Narasin is significantly faster than that of sodium ions. nih.gov The rate-limiting step for sodium transport has been identified as the dissociation of the ionophore-metal complex at the membrane interface. nih.gov This inherent selectivity for certain cations is a critical aspect of its biological function.

Physicochemical Basis of Ion-Narasin Complex Formation

The formation of the ion-Narasin complex is governed by specific physicochemical principles. In its unbound, anionic form, the Narasin molecule exists in a flexible, extended conformation. Upon encountering a cation, it undergoes a significant conformational change. nih.gov The molecule wraps around the cation, forming a pseudocyclic structure, often referred to as a "cage."

This structural shift is driven by the coordination of the cation with several oxygen atoms within the Narasin molecule's polyether backbone. nih.gov The stability of this complex is also influenced by the release of water molecules that were previously solvating the ion and the ionophore, a process that is entropically favorable. nih.gov The carboxyl group at one end of the Narasin molecule plays a crucial role; after the cation is bound, this group loses a proton, which neutralizes the charge of the complex, allowing it to easily traverse the nonpolar lipid interior of the membrane. nih.gov Circular dichroism studies have confirmed these major conformational shifts are associated with ion binding. nih.gov The equilibrium binding selectivity shows a marked preference for K+ over Na+, both in single-phase solvents and within liposomes. nih.gov

Table 1: Cation Selectivity of Narasin
CationRelative Binding Affinity/Transport RateKey Physicochemical Factor
Potassium (K+)HighOptimal fit within the pseudocyclic structure; faster complex formation/dissociation kinetics. nih.govnih.gov
Sodium (Na+)LowerSlower dissociation of the ionophore-metal complex is the rate-limiting step for transport. nih.gov

Cellular and Subcellular Targets of Narasin

By facilitating uncontrolled cation transport, Narasin profoundly affects cellular homeostasis, targeting critical ion gradients and organelles essential for cell survival and function.

Disruption of Transmembrane Ion Gradients

The primary cellular consequence of Narasin's ionophoric activity is the dissipation of essential transmembrane ion gradients. Cells invest a significant amount of energy to maintain high intracellular concentrations of K+ and low intracellular concentrations of Na+. Narasin's ability to transport these ions across membranes effectively short-circuits this system, leading to an influx of Na+ and an efflux of K+, thereby collapsing the natural electrochemical gradients. This disruption of ion balance triggers osmotic imbalances and can lead to cell death. researchgate.net

Impact on Mitochondrial Function and Cellular Energetics

Mitochondria are particularly vulnerable to Narasin's effects. nih.gov The inner mitochondrial membrane maintains a critical proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. As an ionophore, Narasin can disrupt this and other ion gradients across the mitochondrial membrane. nih.gov

Research in osteosarcoma cells has demonstrated that Narasin induces significant mitochondrial dysfunction. researchgate.net This is characterized by a decrease in the mitochondrial membrane potential, which is essential for ATP production. researchgate.net Consequently, direct measurements show a significant reduction in cellular ATP levels in Narasin-treated cells. researchgate.net Furthermore, analysis of oxygen consumption rates reveals that Narasin impairs both basal and maximal mitochondrial respiration. researchgate.net This crippling of mitochondrial function leads to a severe cellular energy deficit.

Table 2: Effects of Narasin on Mitochondrial Parameters
Mitochondrial ParameterObserved Effect of NarasinReference
Mitochondrial Membrane PotentialDecreased researchgate.net
Cellular ATP LevelsDecreased researchgate.net
Basal Mitochondrial RespirationImpaired researchgate.net
Maximal Mitochondrial RespirationImpaired researchgate.net

Interactions with Cellular Signaling Pathways

Beyond its direct effects on ion gradients and bioenergetics, Narasin has been shown to interact with and modulate specific cellular signaling pathways. In the context of estrogen receptor-positive (ER+) breast cancer cells, Narasin demonstrates an ability to inhibit cell proliferation, migration, and invasion. nih.govnih.gov

This anti-cancer activity has been mechanistically linked to the inactivation of two key signaling pathways: the Transforming Growth Factor-β (TGF-β)/SMAD3 pathway and the Interleukin-6 (IL-6)/STAT3 pathway. nih.govnih.gov Both of these pathways are crucial for a process called epithelial-mesenchymal transition (EMT), which allows cancer cells to become mobile and metastatic. Narasin was found to reverse EMT by increasing the expression of E-cadherin (an epithelial marker) and decreasing the expression of mesenchymal markers like N-cadherin and vimentin. nih.gov This modulation is achieved by inhibiting the phosphorylation of SMAD3 and STAT3, the key downstream effectors of the TGF-β and IL-6 pathways, respectively. nih.gov These findings indicate that Narasin's biological effects extend to the intricate network of cellular signaling that governs complex processes like cell growth and metastasis.

Mechanistic Specificity Towards Target Organisms

Narasin, an ionophore antibiotic produced by Streptomyces auriofaciens, exhibits a distinct spectrum of activity, demonstrating mechanistic specificity towards certain groups of organisms while being ineffective against others. poultrymed.comscispace.comnih.gov This specificity is fundamentally linked to its molecular mechanism of action—the transport of cations across biological membranes—and the physiological and structural differences among various organisms, particularly in their cell envelopes. toku-e.com

The primary targets for narasin's biological activity are coccidial protozoa and Gram-positive bacteria. toku-e.comfao.org Its efficacy against these organisms stems from its ability to insert into their cell membranes and disrupt critical ion gradients, a process to which they are particularly vulnerable. poultrymed.compoultryworld.net

Anticoccidial Specificity

Narasin is highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. poultrymed.comnih.gov Its action targets multiple stages of the parasite's life cycle, including sporozoites and both early and late asexual stages. poultrymed.comfao.org The mechanism involves the transport of monovalent cations, such as sodium (Na+) and potassium (K+), across the parasite's pellicle membrane. poultrymed.compoultryworld.net This influx of ions overwhelms the parasite's capacity to maintain osmotic balance and ion homeostasis, leading to excessive energy expenditure to pump the ions out, ultimately resulting in cell swelling and death. poultryworld.netnih.gov

Research has demonstrated narasin's efficacy against a range of pathogenic Eimeria species, as detailed in the table below.

Target Organism (Species)Stage of Life Cycle AffectedReported Effect
Eimeria acervulinaSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Eimeria brunettiSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Eimeria maximaSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Eimeria mivatiSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Eimeria necatrixSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Eimeria tenellaSporozoites, Asexual StagesDisruption of cellular function and metabolism poultrymed.com
Neospora caninumTachyzoitesIn-vitro activity demonstrated

Antibacterial Specificity

Narasin's antibacterial activity is largely restricted to Gram-positive bacteria, including anaerobic species. nih.govtoku-e.combioaustralis.com The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria is the basis for this specificity. Gram-positive bacteria possess a thick peptidoglycan layer that is permeable to the hydrophobic narasin molecule, allowing it to reach the cell membrane and exert its ionophoric effects. toku-e.com

Conversely, Gram-negative bacteria have a complex outer membrane containing lipopolysaccharides, which acts as a barrier, preventing hydrophobic molecules like narasin from penetrating and reaching the inner cytoplasmic membrane. toku-e.com This structural defense renders them inherently resistant to narasin's mechanism of action.

The spectrum of narasin's antibacterial activity is summarized below.

Bacterial GroupSusceptibilityMechanism of SpecificityExamples of Susceptible Genera
Gram-positive Bacteria SusceptiblePermeable peptidoglycan cell wall allows access to the cell membrane. toku-e.comClostridium, Enterococcus, Staphylococcus fao.org
Gram-negative Bacteria Not SusceptibleImpermeable outer lipopolysaccharide membrane prevents the ionophore from reaching the inner membrane. toku-e.comN/A
Mycoplasma SusceptibleLacks a cell wall, allowing direct interaction with the cell membrane. bioaustralis.comMycoplasma spp. bioaustralis.com

Resistance as a Form of Specificity

While Gram-negative bacteria exhibit intrinsic resistance, acquired resistance has been identified in susceptible Gram-positive species, notably Enterococcus faecium. nih.govfrontiersin.org This resistance is highly specific and conferred by a two-gene operon, designated narAB, which encodes an ABC-type transporter. nih.govnih.govresearchgate.net This transporter functions as an efflux pump, actively removing narasin from the bacterial cell, thereby preventing the intracellular accumulation required to disrupt ion gradients. researchgate.net

Interestingly, this resistance mechanism shows further specificity among ionophores. The NarAB transporter confers resistance to narasin, salinomycin (B1681400), and maduramicin, but it is not effective against the ionophore monensin (B1676710). nih.govfrontiersin.orgnih.gov This suggests that subtle structural differences between polyether ionophores are critical for recognition by the efflux pump.

In addition to its primary targets, limited in-vitro activity has been reported against certain fungi and viruses. scispace.comnih.gov However, the principal and well-characterized mechanistic specificity of narasin is directed towards coccidia and Gram-positive bacteria.

Spectrum of Biological Activities of Narasin Excluding Human Clinical Contexts

Antimicrobial Activities (In vitro and Non-human In vivo)

Narasin (B1676957) has demonstrated a notable spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria, including anaerobic species and Mycoplasma. Its efficacy against Gram-negative bacteria is limited. Furthermore, research has explored its potential, albeit more restricted, as an antifungal and antiviral agent.

Antibacterial Efficacy Against Gram-Positive Organisms

Narasin is effective against a variety of Gram-positive bacteria. frontiersin.orgslu.sescispace.com Studies have determined its minimum inhibitory concentrations (MICs) against several clinically relevant Gram-positive pathogens. For instance, in isolates of Staphylococcus and Streptococcus species, narasin has shown potent activity with MIC values ranging from 0.06 to 0.25 μg/mL. frontiersin.org The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, were both 0.125 μg/mL for these organisms. frontiersin.org

Research has also established the epidemiological cut-off values (ECOFFs) for narasin against Enterococcus faecium, with a value of 0.5 mg/L. nih.govnih.gov However, some E. faecium isolates with acquired resistance mechanisms show higher MICs, ranging from 1 to 32 mg/L. nih.gov

OrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus spp.0.06 - 0.250.1250.125
Streptococcus spp.0.06 - 0.250.1250.125
Enterococcus faecium (Wild-Type)--≤ 0.5
Enterococcus faecium (Resistant)1 - 32--
Note: Value represents the Epidemiological Cut-Off Value (ECOFF).

Activity Against Anaerobic Bacteria and Mycoplasma

Narasin demonstrates efficacy against a range of anaerobic bacteria. scispace.com Notably, it has shown high susceptibility against Clostridium perfringens, with MIC values for most isolates being relatively low. slu.senih.gov One study reported MICs for narasin against C. perfringens ranging from 0.03 to 0.25 μg/mL. frontiersin.org Another study found that while isolates from non-diarrheic piglets were inhibited by 8 μg/mL, isolates from diarrheic piglets required concentrations greater than 256 μg/mL, suggesting potential resistance. nih.gov

Narasin has also been found to be effective against Fusobacterium necrophorum, a bacterium implicated in bovine hepatic abscesses. nih.gov

The antibiotic is also active against various species of Mycoplasma, which are bacteria lacking a cell wall. scispace.com This includes activity against Mycoplasma gallisepticum and Mycoplasma synoviae, two significant pathogens in poultry. scispace.commsdvetmanual.comwsu.edumsdvetmanual.com

OrganismActivity/MIC Range (μg/mL)
Clostridium perfringens0.03 - >256
Fusobacterium necrophorumSusceptible
Mycoplasma gallisepticumActive
Mycoplasma synoviaeActive
Actinomyces bovisActive
Clostridium innocuumActive
Eubacterium aerofaciensActive
Peptococcus anaerobiusActive
Propionibacterium acnesActive
Fusobacterium symbiosumActive
Bacteroides fragilisActive

Exploration of Antifungal Effects

The antifungal activity of narasin appears to be limited. Research has indicated a weak antifungal effect against the yeast Malassezia pachydermatis, with MIC values ranging from 32 to >128 μg/mL. frontiersin.org Other studies have noted activity against Candida tropicalis, Trichophyton mentagrophytes, and Ceratocystis ulmi, although specific MIC data for narasin against these fungi are not extensively detailed in the available literature. scispace.com

OrganismActivity/MIC Range (μg/mL)
Malassezia pachydermatis32 - >128
Candida tropicalisActive
Trichophyton mentagrophytesActive
Ceratocystis ulmiActive

Antiviral Potency in Veterinary and Cell Culture Models

In cell culture models, narasin has demonstrated antiviral properties against a number of viruses. It has been identified as a potent inhibitor of all four serotypes of Dengue virus, with a 50% inhibitory concentration (IC50) of less than 1 μM. nih.gov The antiviral mechanism is thought to involve the disruption of viral protein synthesis. nih.gov

Additionally, narasin has been reported to be active against several other viruses, including vaccinia virus, herpes virus, type III poliovirus, transmissible gastroenteritis virus, Newcastle disease virus, and infectious bovine rhinotracheitis virus. scispace.com However, detailed quantitative data on the potency of narasin against these viruses in veterinary or cell culture models is limited in the currently available scientific literature.

VirusActivity/IC50Model
Dengue Virus (all 4 serotypes)< 1 μMCell Culture
Vaccinia VirusActive-
Herpes VirusActive-
Poliovirus (Type III)Active-
Transmissible Gastroenteritis VirusActive-
Newcastle Disease VirusActive-
Infectious Bovine Rhinotracheitis VirusActive-

Antiparasitic Activities (Coccidiostatic Effects)

Narasin is widely recognized for its potent coccidiostatic effects, particularly in the poultry industry.

Efficacy Against Eimeria Species in Avian Models

Narasin is highly effective in controlling coccidiosis in broiler chickens, a disease caused by protozoan parasites of the genus Eimeria. It is active against the sporozoite and early and late asexual stages of several pathogenic Eimeria species, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella. nih.gov

Studies in battery-raised broilers have shown that medicating feed with narasin significantly reduces gross intestinal lesion scores caused by these parasites. frontiersin.orgnih.gov The reduction in lesion scores is generally dose-dependent, with higher concentrations of narasin leading to greater reductions. frontiersin.org For instance, in one study, narasin supplementation led to a reduction in gizzard lesions in broilers. frontiersin.org Another study reported that while there were no significant differences in lesion scores between narasin and another ionophore for E. tenella and E. acervulina, narasin-treated birds showed more than five cases of lesions with E. maxima. frontiersin.org

The efficacy of narasin in controlling coccidial infections also results in significant improvements in weight gain and feed conversion ratios in infected birds. frontiersin.orgnih.gov

Eimeria SpeciesEffectModel
Eimeria acervulinaReduced lesion scoresAvian
Eimeria brunettiReduced lesion scoresAvian
Eimeria maximaReduced lesion scoresAvian
Eimeria mivatiReduced lesion scoresAvian
Eimeria necatrixReduced lesion scoresAvian
Eimeria tenellaReduced lesion scoresAvian

Impact on Parasitic Life Cycle Stages

Narasin is widely recognized for its potent anticoccidial properties, particularly against protozoan parasites of the genus Eimeria, which cause coccidiosis in poultry and cattle. oup.comoup.com The compound's efficacy stems from its ability to interfere with the parasite's development at multiple stages of its life cycle. Research has demonstrated that narasin is effective against the early stages, including sporozoites, as well as later asexual stages (merozoites). fao.orgfao.orgoup.com By disrupting the ion balance within the parasite's cells, narasin hinders the development of sporozoites and can cause the cell membrane of merozoites to rupture. oup.comnih.govresearchgate.net This action prevents the parasite from completing its life cycle, thereby controlling the infection. oup.comoup.com

Studies have confirmed its effectiveness against a variety of pathogenic Eimeria species. fao.orgpoultrymed.comfao.org

Table 1: Eimeria Species Susceptible to Narasin

Host Animal Susceptible Eimeria Species
Broiler Chickens E. acervulina
E. brunetti
E. maxima
E. mivati
E. necatrix
E. tenella
Calves E. bovis
E. zuernii

This table summarizes findings from multiple studies on the anticoccidial spectrum of narasin. fao.orgfao.orgoup.comoup.com

Modulation of Microbial Ecosystems (e.g., Rumen Fermentation)

In ruminants, narasin acts as a modulator of the rumen microbial ecosystem. oup.comfrontiersin.org Its antimicrobial activity is primarily directed against Gram-positive bacteria. fao.orgfao.org This selective pressure alters the composition of the rumen microbiota, leading to significant changes in fermentation patterns and the production of metabolites. oup.comscispace.com

One of the most well-documented effects of narasin on rumen fermentation is the alteration of volatile fatty acid (VFA) profiles. oup.comnih.gov By inhibiting certain bacterial populations, narasin supplementation leads to a more energy-efficient fermentation process. Specifically, research consistently shows that narasin increases the molar proportion of propionate while decreasing the proportion of acetate (B1210297) and, in some cases, butyrate. frontiersin.orgnih.govnih.govnih.govoup.com This shift results in a lower acetate-to-propionate ratio, which is significant because propionate is a primary precursor for glucose synthesis in ruminants. nih.govnih.gov The increased production of propionate enhances the metabolic energy available to the animal. nih.gov Studies have also noted a decrease in ruminal ammonia concentrations, suggesting improved nitrogen utilization. oup.comnih.govnih.gov

Table 2: Effect of Narasin on Rumen Fermentation Characteristics in Steers

Parameter Control Narasin Supplemented
Acetate (mol/100 mol) 65.0 62.5
Propionate (mol/100 mol) 22.1 25.3
Butyrate (mol/100 mol) 9.8 9.0
Acetate:Propionate Ratio 2.94 2.47
Total VFA (mM) 95.7 100.2

Data synthesized from studies investigating the impact of narasin on rumen fermentation in beef steers fed high-forage diets. nih.govnih.gov

The changes in VFA production are a direct consequence of narasin's impact on the rumen microbial community. scispace.comresearchgate.net As an ionophore, narasin selectively targets and inhibits the growth of Gram-positive bacteria, which are major producers of acetate and hydrogen. fao.orgfao.org In contrast, Gram-negative bacteria, which are generally more resistant to ionophores, include the primary producers of propionate. By suppressing the Gram-positive population, narasin creates a competitive advantage for Gram-negative bacteria, leading to the observed shift toward propionate production. frontiersin.org This modulation of the microbial ecosystem is also linked to a reduction in methane production, as hydrogen-producing bacteria are suppressed, limiting the substrate available for methanogenic archaea. nih.gov

Emerging Biological Activities (Non-human Cancer Models and Cell Line Studies)

Beyond its established use in animal agriculture, recent research has begun to explore the potential of narasin in oncology, focusing on its effects in non-human cancer models and cell line studies. nih.govnih.gov

In vitro studies have demonstrated that narasin possesses significant anti-proliferative activity against various cancer cell lines. nih.govnih.gov Research on human breast cancer cell lines revealed that narasin effectively inhibits cell viability in a dose-dependent manner. nih.gov Notably, estrogen receptor-positive (ER+) cell lines, such as MCF-7 and T47D, were found to be more sensitive to narasin than the triple-negative MDA-MB-231 cell line. nih.gov Further studies have shown that narasin is also active against osteosarcoma cells, where it inhibits cell growth at concentrations that are less toxic to normal osteoblast cells. nih.govnih.gov In non-human animal models, administration of narasin has been shown to reduce tumor volume and weight in mice with xenografted human breast cancer cells. nih.govnih.gov

Table 3: Anti-proliferative Activity of Narasin in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (µM)
MCF-7 Breast (ER+) 2.219
T47D Breast (ER+) 3.562

The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of narasin required to inhibit the growth of 50% of the cancer cells after 72 hours of treatment. nih.gov

The mechanism behind narasin's anti-cancer effects appears to involve the induction of programmed cell death, or apoptosis, mediated by oxidative stress. nih.govnih.gov Studies on osteosarcoma cells have shown that narasin treatment leads to a significant increase in intracellular reactive oxygen species (ROS). researchgate.net This elevation in ROS causes oxidative damage to DNA, proteins, and lipids, and triggers mitochondrial dysfunction. nih.govnih.govresearchgate.net The resulting cellular stress culminates in the activation of apoptotic pathways, leading to the death of the malignant cells. nih.govresearchgate.net The critical role of oxidative stress in this process was confirmed in experiments where the anti-osteosarcoma activity of narasin was abolished by the addition of the antioxidant N-acetyl-l-cysteine (NAC). nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., TGF-β/SMAD3, IL-6/STAT3)

Narasin, a polyether ionophore antibiotic derived from Streptomyces auriofaciens, has been identified as a modulator of critical cellular signaling pathways that are integral to various biological processes, excluding human clinical contexts. Research has particularly highlighted its inhibitory action on the Transforming Growth Factor-beta (TGF-β)/SMAD3 and Interleukin-6 (IL-6)/STAT3 signaling cascades. These pathways are fundamental in regulating cell growth, differentiation, and migration, and their dysregulation is implicated in various pathological states.

Inhibition of the TGF-β/SMAD3 Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cellular functions. The binding of TGF-β to its receptor initiates a cascade that leads to the phosphorylation and activation of SMAD proteins, particularly SMAD2 and SMAD3. These activated proteins then translocate to the nucleus to regulate gene expression.

Studies have demonstrated that narasin can effectively inactivate the TGF-β/SMAD3 pathway. nih.govspandidos-publications.com In investigations involving estrogen receptor-positive (ER+) breast cancer cell lines (MCF-7 and T47D), narasin was shown to inhibit the phosphorylation of SMAD2/3 in a dose-dependent manner. researchgate.net This inhibitory effect was observed both in the presence and absence of TGF-β stimulation. researchgate.netnih.gov By preventing the phosphorylation of SMAD3, narasin effectively blocks its translocation into the nucleus, thereby downregulating the expression of target genes that promote processes like the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov A key outcome of this inhibition is the modulation of cell adhesion molecules; narasin treatment leads to an increase in E-cadherin expression and a corresponding decrease in N-cadherin expression. spandidos-publications.comnih.gov

The table below summarizes the key research findings on narasin's effect on the TGF-β/SMAD3 pathway.

Table 1: Research Findings on Narasin's Modulation of the TGF-β/SMAD3 Pathway

Cell Lines Effect of Narasin Molecular Outcome Functional Consequence Citations
MCF-7, T47D Inhibited phosphorylation of SMAD2/SMAD3. Blocked nuclear translocation of SMAD3. Inhibition of epithelial-mesenchymal transition (EMT). researchgate.netnih.gov
MCF-7 Increased expression of E-cadherin. Reversal of EMT markers. Suppression of migratory and invasive cell properties. researchgate.netnih.gov
MCF-7 Decreased expression of N-cadherin. Reversal of EMT markers. Suppression of migratory and invasive cell properties. researchgate.netnih.gov

Inhibition of the IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 pathway is another critical signaling cascade involved in cellular processes. The binding of the cytokine IL-6 to its receptor activates the Janus kinase (JAK), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and moves to the nucleus to act as a transcription factor.

Research has revealed that narasin is a potent inhibitor of this pathway. nih.govspandidos-publications.com In MCF-7 and T47D breast cancer cells, narasin was found to block the IL-6-induced phosphorylation of STAT3 at the Tyr705 position. nih.govresearchgate.net This action prevents the nuclear accumulation of STAT3, thereby inhibiting its transcriptional activity. nih.gov Similar to its effect on the TGF-β pathway, the inactivation of IL-6/STAT3 signaling by narasin contributes to the suppression of the epithelial-mesenchymal transition. nih.gov This is evidenced by a dose-dependent increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin following narasin exposure. nih.gov These molecular changes are associated with a reduction in the migratory and invasive capabilities of the cells. nih.govnih.gov

The table below details the principal research findings concerning narasin's impact on the IL-6/STAT3 pathway.

Table 2: Research Findings on Narasin's Modulation of the IL-6/STAT3 Pathway

Cell Lines Effect of Narasin Molecular Outcome Functional Consequence Citations
MCF-7, T47D Inhibited IL-6-induced phosphorylation of STAT3 (Tyr705). Blocked nuclear translocation of STAT3. Inhibition of epithelial-mesenchymal transition (EMT). nih.govresearchgate.net
MCF-7 Increased expression of E-cadherin upon IL-6 stimulation. Reversal of EMT markers. Suppression of migratory and invasive cell properties. nih.gov
MCF-7 Decreased expression of N-cadherin upon IL-6 stimulation. Reversal of EMT markers. Suppression of migratory and invasive cell properties. nih.gov

Mechanisms of Resistance to Narasin

Characterization of Acquired Resistance Phenotypes

Acquired resistance to narasin (B1676957) in bacteria, particularly in species such as Enterococcus faecium, is characterized by a notable decrease in susceptibility to the compound. nih.gov This resistance is not an isolated phenomenon and often extends to other structurally similar polyether ionophores. frontiersin.org Studies have demonstrated that isolates exhibiting resistance to narasin also show reduced susceptibility to salinomycin (B1681400) and maduramicin. frontiersin.orgnih.gov Interestingly, this cross-resistance does not typically extend to the ionophore monensin (B1676710). frontiersin.orgnih.govamanote.com Furthermore, surveillance data has indicated a high prevalence of narasin-resistant E. faecium in poultry populations where narasin has been used as a feed additive. frontiersin.org The minimum inhibitory concentrations (MICs) of narasin for resistant strains are significantly higher than for susceptible strains, with transconjugants showing an 8 to 16-fold decrease in susceptibility following the transfer of resistance genes. nih.gov

Genetic Determinants of Narasin Resistance

The genetic basis of narasin resistance is primarily linked to a two-gene operon, designated narAB, which encodes an ATP-binding cassette (ABC)-type efflux transporter. frontiersin.orgnih.govnih.gov This discovery has been pivotal in understanding the molecular underpinnings of narasin resistance.

The narAB operon consists of two genes, narA and narB, which encode the ATPase and permease subunits of the efflux pump, respectively. frontiersin.org This transporter actively expels narasin from the bacterial cell, thereby reducing the intracellular concentration of the antimicrobial and allowing the bacterium to survive in its presence. researchgate.net The expression of the narAB operon is inducible by narasin, meaning that the presence of the compound triggers the increased production of the efflux pump. frontiersin.orgresearchgate.net The function of the NarAB transporter is specific, conferring resistance to narasin, salinomycin, and maduramicin, but not to monensin or other classes of clinically relevant antimicrobials. frontiersin.orgnih.govamanote.com

A critical aspect of narasin resistance is its mobility. The narAB genes are located on large, transferable plasmids. frontiersin.orgnih.govnih.gov This plasmid-mediated resistance allows for the horizontal transfer of resistance between bacterial strains and potentially between different bacterial species through a process called conjugation. nih.govwikipedia.org The presence of these resistance genes on mobile genetic elements facilitates their dissemination within and between microbial populations, particularly in environments with high selective pressure, such as intensive animal production systems. wikipedia.orgwur.nl

Cross-Resistance Profiles with Other Ionophores and Antimicrobials

The NarAB efflux pump exhibits a specific substrate profile, leading to a defined pattern of cross-resistance. Bacteria possessing the narAB genes are resistant to narasin, salinomycin, and maduramicin. frontiersin.orgnih.gov However, this resistance mechanism does not confer reduced susceptibility to the ionophore monensin. frontiersin.orgnih.govamanote.com Importantly, the NarAB transporter does not directly provide resistance to medically important antimicrobials used in human medicine, such as vancomycin (B549263), bacitracin, tetracycline (B611298), or ampicillin. frontiersin.orgnih.gov

Below is a data table summarizing the cross-resistance profile associated with the NarAB-mediated narasin resistance.

Antimicrobial AgentClassCross-Resistance Conferred by NarAB
SalinomycinPolyether IonophoreYes
MaduramicinPolyether IonophoreYes
MonensinPolyether IonophoreNo
VancomycinGlycopeptideNo
BacitracinPolypeptideNo
TetracyclineTetracyclineNo
Erythromycin (B1671065)MacrolideNo
AmpicillinBeta-lactamNo

This table is based on findings from Naemi et al. (2020). frontiersin.org

Co-selection Phenomena and Implications for Antimicrobial Stewardship in Animal Agriculture

Despite the lack of direct cross-resistance to clinically important antimicrobials, the use of narasin in animal agriculture has significant implications for antimicrobial stewardship. asm.orgasm.orgwsu.eduncas-australia.org The genes conferring narasin resistance (narAB) are often located on the same plasmids as genes that provide resistance to medically important antibiotics, such as vancomycin (vanA), erythromycin (ermB), and tetracycline (tet). nih.govwur.nlfrontiersin.org

This genetic linkage means that the use of narasin can co-select for resistance to these other critical drugs. nih.govasm.org In an environment where narasin is present, bacteria carrying plasmids with both narAB and, for example, vanA will have a survival advantage. researchgate.net This leads to the proliferation of multidrug-resistant bacteria. nih.gov The co-transfer of narasin and vancomycin resistance has been demonstrated experimentally. frontiersin.org

The implications for antimicrobial stewardship are profound. The use of an antimicrobial in animal agriculture that is not used in human medicine can inadvertently drive the selection and spread of resistance to front-line human drugs. asm.orgasm.orgnih.gov This highlights the interconnectedness of antimicrobial use in different sectors and the need for a "One Health" approach to managing antimicrobial resistance. ncas-australia.orgnih.gov The cessation of narasin use in the Norwegian broiler industry, for instance, was followed by a significant reduction in the prevalence of vancomycin-resistant enterococci, providing evidence for the impact of this co-selection phenomenon. nih.gov

The following table illustrates the documented genetic linkage between narAB and genes conferring resistance to medically important antimicrobials.

Narasin Resistance GenesLinked Medically Important Antimicrobial Resistance Genes
narABvanA (Vancomycin resistance)
narABermB (Erythromycin resistance)
narABtet(M), tet(L) (Tetracycline resistance)

This table is based on findings from multiple studies. nih.govwur.nlfrontiersin.org

Narasin Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Naturally Occurring Narasin (B1676957) Analogs (e.g., Narasin B, D, I, Deoxy-Narasin)

The fermentation of Streptomyces aureofaciens yields a narasin complex primarily composed of Narasin A (approx. 96%), with smaller quantities of other naturally occurring analogs. fao.org These analogs are structurally very similar to Narasin A, differing by minor chemical modifications.

Narasin B: This analog is characterized by the substitution of a hydroxyl group on the middle ring of the narasin structure with a keto group. scispace.com Despite this change, its biological activity is reported to be similar to that of Narasin A. scispace.com

Narasin D and I: These are also minor components of the narasin complex. fao.org Narasin D features an ethyl group in place of a methyl group at a specific position, while Narasin I is the methyl ester of Narasin A.

Deoxy-Narasin: A complex including 20-deoxy-narasin has also been identified from specific strains of S. aureofaciens. This derivative involves the removal of a hydroxyl group at the C-20 position.

The key structural differences and relative abundance of these naturally occurring narasin factors are summarized below.

AnalogKey Structural Difference from Narasin ARelative Abundance (%)
Narasin A - (Parent Compound)~96
Narasin B Keto group instead of a hydroxyl group~1
Narasin D Ethyl group instead of a methyl group~2
Narasin I Methyl ester of the carboxylic acid~1
Deoxy-Narasin Lacks a hydroxyl group at C-20Not specified

This table summarizes the main naturally occurring narasin analogs found in the fermentation complex.

Semi-Synthetic and Chemically Modified Narasin Derivatives

The narasin molecule, with its multiple functional groups, offers several sites for chemical modification. Researchers have synthesized various derivatives to probe the molecule's function and explore potential enhancements in its activity.

One of the most straightforward modifications is the esterification of the terminal carboxylic acid group. The methyl ester of narasin (which also occurs naturally as Narasin I) has been prepared semi-synthetically by reacting narasin with diazomethane. scispace.com

Furthermore, a series of acyl esters have been created by reacting narasin with various acid anhydrides in pyridine. scispace.com These semi-synthetic derivatives provide a means to systematically alter the lipophilicity and steric properties of the molecule at the carboxylic acid terminus.

DerivativeModification TypeExamples
Methyl Ester Esterification of Carboxylic AcidNarasin Methyl Ester
Acyl Esters Esterification of Carboxylic AcidAcetyl-narasin, n-Propionyl-narasin, n-Butyryl-narasin, n-Valeryl-narasin, n-Caproyl-narasin

This table lists examples of semi-synthetic derivatives of narasin created through chemical modification.

Elucidation of Structure-Activity Relationships for Enhanced Bioactivity

Studies on narasin analogs and derivatives have provided valuable insights into the relationship between their chemical structure and biological activity. The core polyether backbone, which forms a pseudo-cyclic conformation to bind and transport cations across lipid membranes, is essential for its ionophoric activity.

The Carboxylic Acid Group: The free carboxylic acid is crucial for the ionophore's mechanism of action, which involves the exchange of a cation for a proton. Esterification of this group, as seen in the semi-synthetically produced narasin methyl ester, results in an inactive compound. scispace.com This highlights the critical role of the carboxylate in the ion-transport cycle.

Modifications to the Polyether Backbone: The substitution of a hydroxyl group for a keto group, as in Narasin B, does not appear to significantly alter the compound's fundamental biological activity, which is reported to be similar to that of Narasin A. scispace.com This suggests that some modifications on the polyether rings are tolerated without loss of function.

Acyl Ester Chain Length: In contrast to the inactivity of the simple methyl ester, studies on a series of acyl esters have shown that they are more active than the parent narasin molecule in a turbidometric assay using Staphylococcus aureus. scispace.com Notably, the activity was found to increase with the increasing chain length of the acyl group. scispace.com This suggests that modifying the lipophilicity at this position can enhance antibacterial potency, at least in certain assays.

Comparative Studies with Related Polyether Ionophores (e.g., Salinomycin)

Narasin is structurally very closely related to another prominent polyether ionophore, salinomycin (B1681400). nih.gov The primary chemical distinction between the two is an additional methyl group on the narasin molecule. nih.gov Despite this minor structural difference, studies have indicated variations in their biological efficacy and impact on animal performance.

Advanced Analytical Methodologies for Narasin Research

Sophisticated Extraction and Purification Techniques from Fermentation Broths and Biological Matrices

The initial step in analyzing Narasin (B1676957) involves its efficient extraction and purification from the complex matrix in which it is found. The choice of method depends on the source, whether it is the fermentation broth from Streptomyces aureofaciens or biological tissues from animals.

For fermentation broths, the process typically begins with the separation of the mycelial filter cake from the broth filtrate. scispace.com Organic solvent extraction is a primary method, utilizing solvents such as ethyl acetate (B1210297) or methanol (B129727) to recover Narasin from both the filtrate and the mycelia. scispace.comnih.govgoogle.com An alternative approach involves adjusting the pH of the broth to precipitate the water-insoluble Narasin, which can then be collected and redissolved. scispace.comgoogle.com Following initial extraction, purification is commonly achieved using silica (B1680970) gel column chromatography. scispace.comnih.gov In this technique, the crude extract is dissolved in a non-polar solvent like benzene (B151609) and applied to the column. A wash with benzene removes inactive oils, and subsequent elution with a solvent mixture, such as benzene-ethyl acetate (9:1), separates the different Narasin factors. scispace.com

When analyzing Narasin in biological matrices like animal tissues (e.g., muscle, liver, kidney, fat) and eggs, the extraction process must effectively remove lipids and proteins that can interfere with analysis. fao.orgmdpi.com A common approach involves initial homogenization of the tissue, often with dry ice, followed by freeze-drying. fao.org Extraction is then performed with solvent systems like iso-octane/ethyl acetate. fao.org For further cleanup and concentration, solid-phase extraction (SPE) is a widely used technique. fao.orgnih.gov SPE cartridges, often containing silica, are used to retain Narasin from the extract while allowing interfering substances to be washed away. The purified Narasin is then eluted with a more polar solvent mixture, such as ethyl acetate/methanol. fao.org Liquid-liquid extraction (LLE) is also employed, particularly for samples like eggs, to effectively partition Narasin into an organic solvent phase. mdpi.com

MatrixExtraction MethodPurification TechniqueKey SolventsReference(s)
Fermentation Broth Organic Solvent ExtractionSilica Gel ChromatographyEthyl Acetate, Benzene nih.gov, scispace.com
Animal Tissues (Muscle, Liver, etc.) Homogenization & Solvent ExtractionSolid-Phase Extraction (SPE)Iso-octane/Ethyl Acetate, Methanol nih.gov, fao.org
Eggs Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Organic Solvents mdpi.com

Chromatographic Separations and Detection Techniques

Chromatography is the cornerstone of Narasin quantification, providing the necessary separation from related compounds and matrix components. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful techniques employed.

The detection of Narasin by HPLC is challenging because the molecule lacks a significant chromophore, making it unsuitable for standard UV or fluorescence detection. ssrn.comresearchgate.net To overcome this, two main strategies are used: employing a universal detector like the Refractive Index Detector (RID) or using post-column derivatization to attach a chromophore to the molecule.

A novel HPLC method using a Refractive Index Detector (RID) has been developed for the simple and rapid quantification of Narasin without the need for derivatization. ssrn.com This method typically utilizes a C18 analytical column with a mobile phase composed of methanol, water, and glacial acetic acid (e.g., 92:8:1, v/v). ssrn.comresearchgate.net The HPLC-RID method has proven to be accurate, precise, and sensitive for quantifying Narasin in commercial formulations. ssrn.com

Post-column derivatization involves reacting the column eluent with a chemical reagent to produce a colored compound that can be detected with a standard UV-Vis detector. A widely used method involves reaction with vanillin (B372448) in an acidic medium, with detection at approximately 520 nm. researchgate.netrsc.org Another reagent used for this purpose is dimethylaminobenzaldehyde (DMAB), which reacts with Narasin to form a product detectable at 600 nm. nih.govwur.nl These methods allow for the sensitive determination of Narasin in complex matrices like animal feed. rsc.orgnih.gov

HPLC MethodColumnMobile Phase ExampleDetectorDerivatization ReagentDetection WavelengthReference(s)
HPLC-RID C18 (e.g., Phenomenex)Methanol:Water:Glacial Acetic Acid (92:8:1)Refractive Index (RID)NoneN/A ssrn.com, researchgate.net
Post-Column Derivatization Reversed-Phase C18Methanol/Phosphate BufferUV-VisVanillin~520 nm researchgate.net, rsc.org
Post-Column Derivatization Reversed-Phase C18Methanol/Phosphate BufferUV-VisDimethylaminobenzaldehyde (DMAB)600 nm nih.gov, wur.nl

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective determination and confirmation of Narasin residues in biological matrices. nih.govrsc.org This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing excellent specificity.

The method typically employs a reversed-phase C18 column with gradient elution using mobile phases such as acetonitrile (B52724) and water, often containing a modifier like formic acid to improve ionization. fao.orgmdpi.com Detection is achieved using an electrospray ionization (ESI) source in the positive ion mode. fao.orgnih.gov For quantification and confirmation, the analysis is performed in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of Narasin A (m/z 787.5) and monitoring its transition to specific product ions. fao.org For instance, the transition 787.5 > 431.3 is often used for quantification, while other transitions like 787.5 > 531.3 serve as confirmation ions, ensuring unambiguous identification. fao.org LC-MS/MS methods have been validated for various tissues, including bovine, swine, and chicken, as well as in eggs, achieving low limits of quantification (LOQ), often in the low ng/g range. mdpi.comnih.govrsc.org

Spectroscopic Approaches for Structural Analysis and Confirmation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the Narasin molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of Narasin in solution. rsc.org Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) have been used to establish the conformations of Narasin when complexed with various metal ions (e.g., Na+, K+). rsc.org These studies provide crucial distance restraints that, when used with molecular modeling, reveal how the molecule wraps around the metal ion and identify key hydrogen bonds that stabilize the structure. rsc.org Furthermore, 13C-NMR has been instrumental in biosynthetic studies to trace the incorporation of precursors into the Narasin scaffold. semanticscholar.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Narasin is used to confirm the presence of key groups, such as carboxyl and methoxyl moieties, which are characteristic of its polyether structure. semanticscholar.org

Bioanalytical Assays for Potency and Specificity Determination

Bioanalytical assays are crucial for determining the biological activity (potency) of Narasin. These methods measure the compound's effect on a biological system, which is directly related to its function as an antibiotic.

A classic and regulatory-accepted method for determining Narasin in tissues is bioautography . nih.gov This technique involves placing an extract of the tissue on an agar (B569324) plate inoculated with a susceptible bacterium, such as Bacillus subtilis. fao.org After incubation, the antibiotic activity of Narasin creates a zone of inhibition where bacterial growth is prevented. The size of this zone is correlated with the concentration of active Narasin in the sample. nih.gov

Another method used for quantification in biological fluids and tissues is the time-resolved fluoroimmunoassay . This is a sensitive immunoassay technique that has been applied to determine Narasin concentrations in the plasma and muscle of chickens. fao.orgfao.org

Method Validation and Green Analytical Chemistry Considerations

The reliability of any analytical method for Narasin depends on rigorous validation. Concurrently, there is a growing emphasis on developing environmentally friendly methods, a concept known as Green Analytical Chemistry (GAC).

Method Validation is performed according to internationally recognized guidelines, such as those from the FDA and AOAC International. ssrn.comnih.gov Validation assesses several key performance characteristics to ensure the method is fit for its intended purpose. These include:

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Recoveries for Narasin methods are typically in the range of 80-110%. nih.govnih.gov

Precision: The degree of agreement among individual test results, expressed as repeatability (within-laboratory) and reproducibility (between-laboratories). nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ssrn.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For a novel HPLC-RID method, the LOD and LOQ were reported as 7.1 µg/mL and 21.5 µg/mL. ssrn.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. ssrn.comnih.gov

Green Analytical Chemistry (GAC) aims to reduce the environmental impact of analytical methods by minimizing the use of hazardous substances and energy consumption. ssrn.com The development of the HPLC-RID method for Narasin is a prime example of applying GAC principles. ssrn.com This method avoids the need for derivatization, a step that often requires hazardous reagents and generates waste. ssrn.com The "greenness" of this method has been formally evaluated using tools like the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness Metric (AGREE), which confirmed it as a more environmentally benign alternative to older, derivatization-based HPLC methods. ssrn.com

Method Validation ParameterTypical Finding for Narasin AnalysisReference(s)
Accuracy (Recovery) 86.2% to 103.5% (LC-MS/MS in tissue) nih.gov
Precision (RSDr) 2.17% to 7.57% (HPLC in feed) nih.gov
Linearity Range 200 to 900 µg/mL (HPLC-RID) ssrn.com
LOQ 21.5 µg/mL (HPLC-RID); 0.45-4.0 ng/g (LC-MS/MS) ssrn.com, nih.gov
Green Chemistry Approach HPLC-RID method avoids derivatization and hazardous solvents ssrn.com

Broader Research Perspectives and Future Directions

Genomic Mining of Streptomyces auriofaciens and Related Species for Novel Narasin-like Compounds

The genus Streptomyces is renowned for its capacity to produce a vast array of secondary metabolites, many of which have been developed into life-saving drugs. nih.govoup.com The advent of whole-genome sequencing has revealed that the biosynthetic potential of these bacteria is far from fully exploited, with numerous "silent" or cryptic biosynthetic gene clusters (BGCs) yet to be characterized. biorxiv.orgresearchgate.net Genome mining has, therefore, become a cornerstone strategy for the discovery of novel natural products. oup.comfrontiersin.org

Researchers are now applying sophisticated bioinformatic tools to mine the genomes of Streptomyces auriofaciens and phylogenetically related species for BGCs that show homology to the narasin (B1676957) BGC. oup.com By identifying and characterizing these clusters, scientists aim to discover novel narasin-like compounds with potentially improved properties, such as enhanced efficacy, reduced toxicity, or a different spectrum of activity. This approach has already proven successful for other classes of compounds in Streptomyces, leading to the identification of new bioactive molecules. frontiersin.org

Table 1: Strategies in Genomic Mining for Narasin-like Compounds

StrategyDescriptionPotential Outcome
Homology-based screening Searching genomic databases for sequences similar to known genes in the narasin biosynthetic pathway.Identification of BGCs for known or novel polyether ionophores in different Streptomyces species.
Precursor-directed biosynthesis Feeding unnatural precursor molecules to Streptomyces auriofaciens to be incorporated into the narasin scaffold.Generation of novel narasin derivatives with altered chemical structures and biological activities.
Heterologous expression Cloning and expressing narasin-like BGCs from other Streptomyces species in a well-characterized host strain.Production and characterization of previously inaccessible narasin-like compounds.
CRISPR-Cas9-based genome editing Activating silent BGCs in Streptomyces auriofaciens or related strains to induce the production of novel metabolites.Discovery of entirely new compounds that are not produced under standard laboratory conditions.

Investigation of Biosynthetic Pathway Engineering for Designed Narasin Analogs

The modular nature of polyketide synthases (PKSs), the enzymes responsible for synthesizing the carbon backbone of narasin, makes them amenable to genetic engineering. nih.gov By manipulating the genes encoding these enzymes, it is theoretically possible to create "designed" narasin analogs with specific structural modifications. This field of biosynthetic pathway engineering holds immense promise for generating novel compounds with tailored properties. mdpi.com

For instance, researchers could aim to alter the substrate specificity of specific PKS domains to incorporate different building blocks into the narasin structure. Another approach involves the modification of tailoring enzymes that act on the polyketide chain, such as those responsible for cyclization or oxidation, to generate a diverse array of narasin derivatives. While still a challenging endeavor, successful examples of engineering other polyketide biosynthetic pathways provide a roadmap for future work on narasin. nih.gov

Ecological Role of Narasin Production in Natural Environments

The production of antibiotics by soil-dwelling bacteria like Streptomyces is believed to play a crucial role in their survival and competition within complex microbial communities. mdpi.com While the precise ecological role of narasin in its natural environment is not fully understood, it is hypothesized to function as a competitive weapon against other microorganisms. Its primary activity against Gram-positive bacteria suggests that it may help S. auriofaciens to secure resources and establish its niche in the soil. fao.org

Development of Strategies to Combat Resistance in Agricultural and Veterinary Settings

The extensive use of narasin as an anticoccidial in poultry has led to the emergence of resistance in target organisms and non-target bacteria. frontiersin.orgnih.gov A significant concern is the co-selection for resistance to medically important antibiotics, as the genes conferring resistance to narasin can be located on the same mobile genetic elements as genes for resistance to other drugs, such as vancomycin (B549263). frontiersin.orgnih.govnih.gov

Addressing this challenge requires a multi-pronged approach. One key strategy is the development of alternative anticoccidial agents with different modes of action to reduce the selective pressure exerted by narasin. nih.gov Improved farm management practices, including enhanced biosecurity and hygiene, can also help to reduce the incidence of coccidiosis and the need for prophylactic drug use. nih.govonehealthpoultry.org Furthermore, surveillance programs to monitor the prevalence of narasin resistance in both target and non-target bacteria are crucial for informing evidence-based guidelines for its responsible use. nih.gov The development of rapid diagnostic tools to detect resistance genes could also aid in more targeted and effective treatment strategies.

Table 2: Approaches to Mitigate Narasin Resistance

ApproachDescription
Alternative Therapies Development and implementation of non-ionophore anticoccidials, vaccines, and bacteriophage therapy. nih.gov
Improved Husbandry Enhanced biosecurity, sanitation, and flock management to reduce disease transmission. nih.govonehealthpoultry.org
Surveillance and Monitoring Regular monitoring of narasin resistance in Eimeria and commensal bacteria to track the spread of resistance. nih.gov
Responsible Use Guidelines Implementation of evidence-based guidelines for the prudent use of narasin to minimize selection pressure.
Combination Therapy Investigating the use of narasin in combination with other anticoccidials to potentially delay the development of resistance.

Exploration of Novel Non-Antimicrobial Biological Applications (Research Stage)

Beyond its antimicrobial and anticoccidial properties, narasin is being investigated for other potential biological activities. As an ionophore, it can disrupt ion gradients across cellular membranes, a mechanism that could be harnessed for various therapeutic purposes. fao.orgpoultrymed.com

Preliminary research has explored the effects of narasin on the growth performance of livestock, where it may modulate gut microbiota and improve feed efficiency. nih.gov Additionally, some studies have investigated the potential of narasin and other ionophores to induce apoptosis in cancer cells, although this research is still in its very early stages and far from any clinical application. The ability of narasin to trigger eryptosis, a form of suicidal erythrocyte death, has also been noted. researchgate.net These exploratory studies highlight the potential for narasin to be repurposed for novel applications, though extensive research is required to validate these preliminary findings and assess their therapeutic potential.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Narasin Research

The comprehensive understanding of narasin, from its biosynthesis to its mode of action and ecological role, will be greatly advanced by the integration of "omics" technologies.

Genomics: As discussed, genomics is pivotal for discovering novel narasin-like compounds and for engineering the biosynthetic pathway. biorxiv.orgdtu.dk

Proteomics: The study of the entire protein complement of S. auriofaciens can provide insights into the regulation of narasin biosynthesis and the cellular responses to its production.

Metabolomics: Analyzing the complete set of metabolites produced by S. auriofaciens under different conditions can help to identify the metabolic triggers and precursors for narasin production. It can also be used to detect and identify novel narasin analogs.

By combining these omics approaches, researchers can build a more holistic picture of narasin's biology. This integrated approach will be instrumental in optimizing the production of narasin and its analogs, understanding its mechanism of action at a molecular level, and uncovering its full biotechnological potential.

Q & A

Q. What experimental models are most suitable for studying narasin’s ionophoric activity against Gram-positive bacteria?

Narasin disrupts ion gradients in Gram-positive bacteria by binding Na⁺, K⁺, and H⁺, leading to ATP depletion and cell death . To evaluate this mechanism, researchers should use in vitro bacterial cultures (e.g., Enterococcus faecium) combined with ion flux assays (e.g., fluorescent ion probes) and ATP quantification via luminometry. Dose-response curves (0–30 mg/kg) can establish efficacy thresholds, while control groups should account for solvent effects (e.g., methanol, which dissolves narasin at 20 mg/mL) .

Q. How does narasin’s chemical structure influence its antimicrobial specificity?

Narasin’s polyether structure (C₄₃H₇₂O₁₁) includes a hydrophobic exterior for membrane integration and a hydrophilic interior for ion binding . Researchers should compare its activity to structurally similar ionophores (e.g., salinomycin) via molecular docking simulations or mutagenesis studies on bacterial membrane proteins. Solubility profiles (e.g., in polar vs. non-polar solvents) should be validated using HPLC (≥98% purity criteria) .

Q. What methodologies are recommended for quantifying narasin in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for narasin quantification . Researchers should prepare calibration curves using narasin dissolved in methanol (20 mg/mL stock) and validate recovery rates in complex matrices (e.g., feed or fecal samples) via spike-and-recovery experiments. Limit of detection (LOD) and quantification (LOQ) must be reported to ensure reproducibility .

Advanced Research Questions

Q. How can meta-regression models resolve contradictions in narasin’s growth-promoting effects across swine studies?

A meta-analysis of 21 studies (2012–2021) revealed quadratic responses in average daily gain (ADG) and feed efficiency (G:F), with optimal improvements (1.06–1.65% ADG) occurring at doses >15 mg/kg and durations >65 days . Researchers should use stepwise forward regression to account for confounding variables like control-group ADG, feed intake (ADFI), and body weight thresholds (e.g., >105 kg). Period-specific data (weekly/bi-weekly intervals) improve sensitivity to dose-dependent effects .

Q. What genetic and taxonomic uncertainties exist in the production strain Streptomyces aureofaciens NRRL 8092?

Limited taxonomic data on NRRL 8092 raise concerns about strain misidentification and potential antimicrobial resistance (AMR) gene transfer . Advanced genomic sequencing (e.g., whole-genome phylogeny) and AMR screening (e.g., PCR for erm or tet genes) are critical. Researchers should cross-reference fermentation conditions with historical strain databases to confirm taxonomic integrity .

Q. How does narasin’s inhibition of IκBα phosphorylation (IC₅₀ = 3.2 μM) expand its applications beyond antimicrobial use?

Narasin blocks NF-κB signaling by targeting IκBα phosphorylation, suggesting utility in inflammation or cancer research . To validate this, use luciferase reporter assays in HEK293T cells or Western blotting for phospho-IκBα. Dose-ranging studies (1–10 μM) in combination with TNF-α stimulation can elucidate synergistic/antagonistic effects .

Methodological Considerations

Q. How should researchers design studies to assess narasin’s impact on nitrogen digestibility in swine?

  • Experimental Design : Use a randomized block design with pigs (n ≥ 10/group) fed narasin (15–30 mg/kg) vs. control. Measure fecal nitrogen via Kjeldahl analysis and cecal propionate via gas chromatography .
  • Statistical Analysis : Apply mixed-effects models to account for individual variation, with fixed effects for dose and duration. Report confidence intervals for % change in nitrogen retention .

Q. What statistical approaches address variability in narasin’s carcass yield outcomes?

Multivariate regression models incorporating ADFI, G:F, and feeding duration (>65 days) explain 73% of variance in carcass yield . Researchers should use bootstrapping (1,000 iterations) to assess model robustness and partial least squares (PLS) regression to handle multicollinearity between predictors .

Data Contradictions & Synthesis

Q. Why do some studies report narasin’s efficacy plateauing at 20 mg/kg, while others show linear responses?

Discrepancies arise from differences in trial duration, basal diet composition, and bacterial load heterogeneity. Researchers should conduct sensitivity analyses stratified by study length (e.g., <65 vs. ≥65 days) and subgroup meta-analyses for high- vs. low-pathogen environments .

Q. How can in vitro and in vivo data be integrated to predict narasin’s environmental persistence?

While narasin is non-genotoxic and non-carcinogenic in rodents , environmental risk assessments require soil half-life studies (OECD 307 guidelines) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀). Data should be synthesized using probabilistic modeling (e.g., Monte Carlo simulations) to estimate ecological thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.